Leupeptin Hydrochloride
Overview
Description
Leupeptin hydrochloride is a peptide-based, synthetic inhibitor of cysteine proteases that has been used in a variety of biochemical and physiological experiments. It is a member of the leupeptin family of protease inhibitors and is a common reagent in laboratories worldwide. Leupeptin hydrochloride has been used to study the structure and function of proteins, investigate signal transduction pathways, and study the activity of proteases.
Scientific Research Applications
Protease Inhibition in Biochemical Research
Leupeptin Hydrochloride: is a modified tripeptide that acts as a reversible protease inhibitor . It is particularly effective against trypsin-like proteases and some cysteine proteases, including endoproteinase Lys-C, kallikrein, papain, thrombin, cathepsin B, cathepsins H and L, trypsin, calpain, and plasmin . This makes it a valuable tool in biochemical research for studying protease functions and mechanisms.
Immunoblotting Applications
In immunoblotting, Leupeptin Hydrochloride serves as a protease inhibitor to prevent the degradation of proteins during the blotting process . This ensures that the proteins can be accurately measured and analyzed, providing reliable results in protein expression studies.
Cell Lysis Buffer Supplement
Leupeptin Hydrochloride: is used as a supplement in cell lysis buffers to inhibit protease activity . This helps in preserving the integrity of proteins and other cellular components during the lysis process, which is crucial for subsequent analyses such as mass spectrometry or protein assays.
Neuroprotection and Ototoxicity Studies
Leupeptin has been shown to confer significant protection against hair cell damage caused by gentamicin ototoxicity . It inhibits lysosomal proteases and calpain, which are implicated in cell death, making it a useful compound in neuroprotection research.
Muscle Atrophy and Muscular Dystrophy Research
Research has indicated that Leupeptin Hydrochloride can impede protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy . This suggests potential applications in studying muscle atrophy and developing therapeutic strategies for muscular dystrophy.
Analytical Chemistry and HPLC Applications
Leupeptin Hydrochloride: gives multiple peaks on High-Performance Liquid Chromatography (HPLC) due to equilibria among three forms in solution . Understanding these peaks is essential for purity determination and for studying the stability and behavior of peptides in solution.
Reducing Agent in Protein Determinations
Due to its aldehyde group, Leupeptin Hydrochloride may act as a reducing agent and interfere in protein determinations such as the Lowry method, and to a lesser extent, the Bradford assay . This property is important for researchers to consider when designing experiments involving protein quantification.
Tissue Atrophy Prevention
The ability of Leupeptin Hydrochloride to inhibit protease activity has implications for preventing tissue atrophy. By hindering protein degradation, it may be beneficial in research focused on conditions that lead to tissue wasting .
properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYPQNFLLAILR-FRKSIBALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Leu-Leu-Arg-al.HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.